N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide

Description

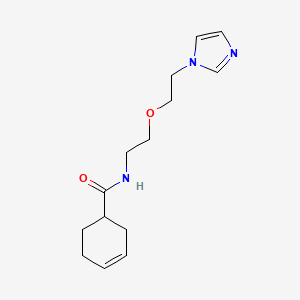

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide is a synthetic compound featuring a cyclohexene ring substituted with a carboxamide group and an ethoxyethyl linker terminating in an imidazole moiety. The cyclohexene core introduces conformational rigidity, while the imidazole group, a heterocyclic aromatic ring with two nitrogen atoms, is often critical in biological interactions (e.g., enzyme inhibition or receptor binding).

Properties

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-14(13-4-2-1-3-5-13)16-7-10-19-11-9-17-8-6-15-12-17/h1-2,6,8,12-13H,3-5,7,9-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCOHTFJJFCQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCOCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide typically involves the reaction of an imidazole derivative with a suitable carboxylic acid or its derivative. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog: 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide ()

This compound shares the cyclohexene-carboxamide backbone but differs in substituents:

- Substituents : A bromine atom at position 2 and methyl-phenyl groups on the carboxamide nitrogen.

- The methyl-phenyl group increases steric bulk, which may reduce solubility compared to the ethoxyethyl-imidazole chain in the target compound.

- Synthesis : Prepared via hydrolysis of methyl 2-bromo-1-cyclohexene-1-carboxylate under basic conditions (10% NaOH/MeOH), followed by acidification and recrystallization .

Structural Analog: (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide ()

This compound features a benzamide core with a hexyloxy-imidazole chain and a peptide-like side chain (Gly-Phe-NH2 derivative).

- Key Differences: Backbone: Benzamide vs. cyclohexene-carboxamide. The aromatic benzamide may enhance π-π stacking interactions. Linker: A longer hexyloxy chain vs. ethoxyethyl, which could improve lipophilicity and membrane permeability.

- Synthesis : Utilizes a coupling reaction between Gly-Phe-NH2 and a pre-activated benzoate ester in acetonitrile with triethylamine as a base .

Comparative Data Table

Research Findings and Implications

- Reactivity : The target compound’s ethoxyethyl-imidazole chain likely enhances water solubility compared to the brominated analog’s hydrophobic substituents. This could improve bioavailability in aqueous environments.

- Synthetic Flexibility : The target compound’s synthesis may resemble methods in (hydrolysis/recrystallization) but requires incorporation of the imidazole-ethoxyethyl group, possibly via nucleophilic substitution or coupling reactions.

- Biological Activity : While the brominated analog’s bromine may favor alkylation reactions (e.g., covalent inhibitor design), the target compound’s imidazole group is more suited for hydrogen bonding or metal coordination (e.g., Zn²⁺ in metalloenzymes). The benzamide analog’s peptide side chain suggests application in targeted drug delivery.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide is a compound characterized by its imidazole ring, which contributes to its diverse biological activities. Imidazole derivatives are recognized for their significant roles in pharmaceuticals and biochemistry due to their ability to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features an imidazole moiety, which is pivotal for its biological interactions. The compound's structural characteristics allow it to participate in various chemical reactions, enhancing its utility in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₂ |

| IUPAC Name | N-[2-(2-imidazol-1-ylethoxy)ethyl]cyclohex-3-ene-1-carboxamide |

| Molecular Weight | 263.34 g/mol |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to the interactions of the imidazole ring with metal ions and enzymes. This interaction can modulate enzyme activity, leading to various biological effects such as:

- Antimicrobial Activity : The compound shows potential against a range of pathogens, possibly through the inhibition of enzyme systems critical for microbial survival.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests therapeutic applications in inflammatory diseases.

- Antitumor Properties : Preliminary studies indicate that the compound may inhibit tumor growth by interfering with cellular signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of several imidazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research has shown that imidazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays demonstrated that this compound reduced the expression of these cytokines in activated macrophages.

Antitumor Activity

In a recent case study, the compound was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against standard strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing significant inhibition at low concentrations.

Case Study 2: Anti-inflammatory Response

In a mouse model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Case Study 3: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines (MCF7) demonstrated that treatment with this compound led to a significant decrease in proliferation rates and increased apoptotic markers.

Q & A

Basic Synthesis and Optimization

Q: What are the recommended methodologies for synthesizing N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide, and how can reaction yields be optimized? A: The synthesis typically involves multi-step reactions, starting with coupling the imidazole moiety to the ethoxyethyl chain via nucleophilic substitution, followed by amidation with cyclohex-3-enecarboxylic acid. Key steps include:

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction kinetics .

- Catalysts: Use coupling agents (e.g., EDC/HOBt) for amidation to improve efficiency .

- Purification: Flash chromatography (hexane/ethyl acetate gradients) or preparative TLC ensures high purity . Yield optimization requires strict temperature control (20–25°C) and inert atmospheres to prevent side reactions.

Mechanistic Studies

Q: How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors? A: Mechanistic studies should combine biochemical and biophysical approaches:

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD values) for target proteins .

- Enzyme Inhibition Assays: Monitor activity changes (e.g., IC50 determination) using fluorogenic substrates .

- X-ray Crystallography: Resolve 3D structures of compound-target complexes to identify critical binding motifs .

Structural Characterization

Q: What analytical techniques are essential for confirming the compound’s structural integrity? A: A multi-technique approach is recommended:

- NMR Spectroscopy: 1H/13C NMR verifies substituent connectivity (e.g., imidazole proton signals at δ 7.4–7.6 ppm) .

- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and imidazole C-N vibrations .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula .

Structure-Activity Relationship (SAR) Analysis

Q: How do structural modifications (e.g., cyclohexene ring substitution) influence biological activity? A: SAR studies require systematic variation:

- Cyclohexene Modifications: Introduce electron-withdrawing groups (e.g., halogens) to enhance electrophilicity and receptor binding .

- Imidazole Substitutions: Compare with analogs like clemizole (antihistamine) to assess selectivity for targets like histamine receptors .

- Ethoxyethyl Chain Length: Shorter chains may reduce solubility but improve membrane permeability .

Advanced Purification Challenges

Q: What advanced techniques address purification challenges for this hygroscopic compound? A: Beyond standard chromatography:

- Preparative HPLC: Use C18 columns with acetonitrile/water gradients for high-purity isolation .

- Crystallization Trials: Screen solvents (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray validation .

Addressing Contradictory Bioactivity Data

Q: How should researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)? A: Potential strategies include:

- Assay Standardization: Validate protocols using positive controls (e.g., metronidazole for antimicrobial assays) .

- Metabolite Profiling: Use LC-MS to identify degradation products that may skew activity results .

- Structural Analogs: Test derivatives to isolate pharmacophores responsible for specific activities .

In Silico Target Prediction

Q: What computational tools predict potential biological targets for this compound? A: Leverage:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to targets like cytochrome P450 or kinases .

- Pharmacophore Modeling: Tools like PharmaGist identify essential interaction features (e.g., hydrogen-bond acceptors on imidazole) .

Stability Under Experimental Conditions

Q: How does pH or solvent choice impact the compound’s stability during assays? A: Stability studies should assess:

- pH Sensitivity: Use buffered solutions (pH 6–8) to prevent amide hydrolysis .

- Solvent Effects: Avoid prolonged exposure to DMSO, which may promote oxidation of the cyclohexene ring .

Metabolic Pathway Elucidation

Q: What methodologies identify metabolic pathways and metabolites? A: Employ:

- In Vitro Models: Incubate with liver microsomes and NADPH to simulate Phase I metabolism .

- UPLC-QTOF-MS: Detect metabolites via accurate mass shifts (e.g., hydroxylation or glucuronidation) .

Preclinical Toxicity Profiling

Q: What assays are critical for preliminary toxicity assessment? A: Prioritize:

- Cytotoxicity Screening: MTT assays on HEK293 or HepG2 cells to determine IC50 values .

- hERG Channel Binding: Patch-clamp electrophysiology evaluates cardiotoxicity risks .

- In Vivo Acute Toxicity: Rodent models (OECD 423) assess LD50 and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.